5-(Aminomethyl)isoindolin-1-one
Overview
Description
5-(Aminomethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H11ClN2O . It is also known as 5-(Aminomethyl)isoindolin-1-one hydrochloride .
Synthesis Analysis
The synthesis of 5-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . Another method involves an Ugi-type reaction with methyl 2-formylbenzoate as one of the starting materials . This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)isoindolin-1-one has been studied in the context of its role as a PI3Kγ inhibitor against gastric carcinoma . The isoindolin-1-one substructure is fundamental for its activity .Chemical Reactions Analysis
The chemical reactions involving 5-(Aminomethyl)isoindolin-1-one include a three-component, acid-free Ugi-type reaction to afford an intermediate using phenylphosphonic acid (PPOA) as a catalyst . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones .Scientific Research Applications
1. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Application Summary : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Methods of Application : The reaction can be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes : The synthetic method can be employed to efficiently produce various motifs of isoindolin-1-ones which are important building blocks in medicinal and natural product chemistry .
2. Isolation from Tobacco Stems
- Application Summary : Isoindolin-1-ones were isolated from the stems of tobacco .
- Methods of Application : A 95% aq. ethanol extract prepared from the stems of tobacco was subjected repeatedly to column chromatography and preparative HPLC .
- Results or Outcomes : Four new isoindolin-1-ones, nicindole A-D (1–4), together with four known isoindolin-1-ones (5–8) were identified .
3. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Application Summary : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Methods of Application : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes : This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
4. Facile Preparation of 5-(Aminomethyl)isoindolin-1-one
- Application Summary : 5-(Aminomethyl)isoindolin-1-one, a structural analogue, is synthesized via a concise synthesis route .
- Methods of Application : The synthesis includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide .
- Results or Outcomes : This synthetic route emphasizes high atom-efficiency and simple operation .
5. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Application Summary : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Methods of Application : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes : This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
6. Facile Preparation of 5-(Aminomethyl)isoindolin-1-one
- Application Summary : 5-(Aminomethyl)isoindolin-1-one, a structural analogue, is synthesized via a concise synthesis route .
- Methods of Application : The synthesis includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide .
- Results or Outcomes : This synthetic route emphasizes high atom-efficiency and simple operation .
Safety And Hazards
The safety data sheet for 5-(Aminomethyl)isoindolin-1-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Future Directions
Future research could focus on the potential applications of 5-(Aminomethyl)isoindolin-1-one in various fields. For instance, it has been found to exhibit significant anti-TMV activities , suggesting potential use in antiviral therapies. Further studies could also explore its role as a PI3Kγ inhibitor against gastric carcinoma .
properties
IUPAC Name |
5-(aminomethyl)-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMCPVWXYVFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)isoindolin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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